molecular formula C12H17NO2 B171832 Ethyl 2-[4-(dimethylamino)phenyl]acetate CAS No. 17078-29-4

Ethyl 2-[4-(dimethylamino)phenyl]acetate

Cat. No.: B171832
CAS No.: 17078-29-4
M. Wt: 207.27 g/mol
InChI Key: AYHIIZSBWKSPJI-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(dimethylamino)phenyl]acetate (CAS: Not explicitly provided, molecular formula: C₁₂H₁₇NO₂) is a phenylacetate derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the para position of the aromatic ring. The compound has been structurally elucidated via X-ray crystallography, revealing a triclinic crystal system (space group P1) with unit cell parameters a = 8.7196 Å, b = 10.4133 Å, c = 11.3658 Å, and angles α = 79.312°, β = 74.393°, γ = 89.781° . The molecular packing is stabilized by C–H···N and C–H···O hydrogen bonds, forming layered structures parallel to the bc plane . This compound is synthesized via condensation reactions involving sodium persulfate adducts and dimethylformamide (DMF) as a solvent, followed by recrystallization from ethyl acetate .

Key properties include:

  • Molecular weight: 223.27 g/mol (calculated from formula).
  • Melting point: Not explicitly reported, but analogs suggest a range of 56–174°C .

Properties

IUPAC Name

ethyl 2-[4-(dimethylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)9-10-5-7-11(8-6-10)13(2)3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHIIZSBWKSPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The dimethylamino group in the target compound distinguishes it from analogs with alternative substituents. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 2-[4-(dimethylamino)phenyl]acetate –N(CH₃)₂ at para position C₁₂H₁₇NO₂ 223.27 Layered crystal structure; hydrogen bonding
Ethyl 2-(4-aminophenoxy)acetate (4) –OCH₂COOEt and –NH₂ at para position C₁₀H₁₃NO₃ 195.21 Reddish-brown crystals; mp 56–58°C; intermediate for dual GK inhibitors
Ethyl 2-(4-(benzyloxy)phenyl)acetate –OCH₂Ph (benzyloxy) at para position C₁₇H₁₈O₃ 270.32 Used in organic synthesis; MFCD00026898
Ethyl 2-(diethylamino)-2-phenylacetate –N(CH₂CH₃)₂ at α-position to ester C₁₄H₂₁NO₂ 247.32 Pharmaceutical intermediate; CAS 2059944-97-5
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)acetamide (5g) –N(CH₃)₂ and –NH-t-Bu substituents C₁₆H₂₄N₂O 268.38 Colorless solid; mp 174°C; exciplex studies
Cyclopentolate (pharmaceutical analog) –N(CH₃)₂ and cyclopentyl-hydroxyphenyl C₁₇H₂₅NO₃ 291.39 FDA-approved anticholinergic for mydriasis

Physicochemical and Electronic Properties

  • Solubility: The dimethylamino group enhances solubility in polar solvents (e.g., ethanol, DMF) compared to non-polar analogs like ethyl 4-benzyloxyphenylacetate .
  • Electronic Effects: The –N(CH₃)₂ group is a strong electron donor, increasing the electron density of the aromatic ring. This contrasts with electron-withdrawing groups (e.g., –NO₂ in intermediates for compound 4), which reduce reactivity in electrophilic substitutions .
  • Hydrogen Bonding: The target compound exhibits intermolecular C–H···N/O interactions, stabilizing its layered crystal structure . In contrast, Ethyl 2-(4-aminophenoxy)acetate forms intramolecular hydrogen bonds between –NH₂ and ester carbonyl groups .

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